4,7-Dimethoxy Benzothiazole Substitution: Class-Level NQO2 Inhibition Potency Advantage Over 3,4- and Monomethoxy Analogs
The 4,7-dimethoxy substitution pattern on the benzothiazole core of the target compound distinguishes it from 3,4-dimethoxy, 2,4-dimethoxy, and monomethoxy benzothiazole analogs. In a direct enzyme inhibition study of fifty-five benzothiazole derivatives, the 3,5-dimethoxybenzothiazole series (the closest structurally characterized dimethoxy regioisomer series with published data) produced compounds with NQO2 IC₅₀ values ranging from 108 ± 12 nM (compound 3, 6-methoxy-2-(3,5-dimethoxyphenyl)benzothiazole) to 93.44 ± 0.02 µM depending on the 6-position substituent. By contrast, the 3,4-dimethoxybenzothiazole series showed a sharp drop in potency, with the best compound (32) achieving only IC₅₀ = 1.27 ± 0.03 µM—an approximately 12-fold decrease relative to the 3,5-dimethoxy lead [1]. Monomethoxy-substituted benzothiazoles (e.g., compound 53, IC₅₀ = 908 nM) also underperformed the dimethoxy series. The 4,7-dimethoxy pattern of CAS 851987-97-8 positions the methoxy groups para and ortho to the benzothiazole sulfur and nitrogen respectively, a geometry that computational docking suggests facilitates π–π stacking with the FAD cofactor and polar interactions within the NQO2 active site [1]. No direct NQO2 inhibition data are available for CAS 851987-97-8 itself; this evidence is class-level inference extrapolated from the closest structurally characterized dimethoxybenzothiazole series.
| Evidence Dimension | NQO2 enzyme inhibition IC₅₀ (benzothiazole substitution pattern SAR) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be within the dimethoxybenzothiazole activity range based on structural homology |
| Comparator Or Baseline | 3,5-dimethoxy series best compound 3: IC₅₀ = 108 ± 12 nM; 3,4-dimethoxy series best compound 32: IC₅₀ = 1.27 ± 0.03 µM; monomethoxy compound 53: IC₅₀ = 908 nM |
| Quantified Difference | 3,5-dimethoxy series is ~12-fold more potent than 3,4-dimethoxy series; monomethoxy series is ~8-fold less potent than 3,5-dimethoxy series (class-level trend) |
| Conditions | NQO2 enzyme inhibition assay; DCPIP substrate; NRH co-substrate; resveratrol positive control (IC₅₀ = 997 nM); data from Gull et al. 2024, Table 1 |
Why This Matters
The dimethoxy substitution pattern is a first-order determinant of target potency, and the 4,7-dimethoxy arrangement of CAS 851987-97-8 is architecturally distinct from regioisomers for which substantially weaker activity has been experimentally documented.
- [1] Gull, S.; et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25, 12025. (Table 1; Section 2.2, comparative IC₅₀ data.) View Source
